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2,5-Diethyl-3-thiazoline - 108284-83-9

2,5-Diethyl-3-thiazoline

Catalog Number: EVT-1166844
CAS Number: 108284-83-9
Molecular Formula: C7H13NS
Molecular Weight: 143.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Name: 2,5-Diethyl-3-thiazoline
  • Molecular Formula: C₇H₁₃N₁S
  • IUPAC Name: 2,5-diethylthiazolidine
  • CAS Number: Not specified in the search results.
Synthesis Analysis

The synthesis of 2,5-Diethyl-3-thiazoline typically involves the reaction of appropriate precursors under controlled conditions. A common method includes:

  1. Starting Materials: The synthesis often begins with ethylamine and carbon disulfide.
  2. Reaction Conditions: The reaction is usually carried out in an ethanol solvent at room temperature or slightly elevated temperatures.
  3. Mechanism:
    • Ethylamine reacts with carbon disulfide to form ammonium dithiocarbamate.
    • This intermediate undergoes cyclization with α-halo ketones or aldehydes to yield thiazoline derivatives.
    • The final product is isolated through crystallization or distillation.

For instance, a study highlighted the use of 3-chloropentane-2,4-dione in combination with ammonium dithiocarbamate to achieve high yields of thiazoline derivatives .

Molecular Structure Analysis

The molecular structure of 2,5-Diethyl-3-thiazoline features:

  • A five-membered ring consisting of two carbon atoms, one nitrogen atom, and one sulfur atom.
  • Two ethyl groups attached to the second and fifth carbon atoms of the ring.

Structural Data

  • Bond Angles and Lengths: The bond angles in thiazolines typically range from 108° to 120°, indicative of sp² hybridization around the nitrogen and sulfur atoms.
  • Spectroscopic Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structure. For example:
    • The presence of characteristic peaks in the IR spectrum corresponding to C=N stretching.
    • NMR spectra showing distinct chemical shifts for the ethyl groups.
Chemical Reactions Analysis

2,5-Diethyl-3-thiazoline can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, reacting with electrophiles such as alkyl halides.
  2. Condensation Reactions: It can condense with aldehydes or ketones to form larger heterocyclic compounds.
  3. Cycloaddition Reactions: Thiazolines can undergo cycloaddition with alkenes or alkynes under specific conditions to form more complex structures .

Reaction Conditions

  • Typical solvents include ethanol or acetonitrile.
  • Base catalysts like sodium hydroxide may be employed to enhance yields.
Mechanism of Action

The mechanism of action for compounds like 2,5-Diethyl-3-thiazoline often involves:

  • Interaction with biological targets such as enzymes or receptors.
  • Potential inhibition of specific pathways leading to therapeutic effects.

For example, thiazoline derivatives have shown antimicrobial and anti-inflammatory activities through modulation of cellular pathways . The precise mechanism may vary depending on the target organism or cell type.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically ranges from 50°C to 70°C depending on purity.
  • Solubility: Soluble in organic solvents like ethanol and acetone but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may decompose upon prolonged exposure to light or heat.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

2,5-Diethyl-3-thiazoline has several scientific applications:

  1. Pharmaceuticals: Used as a scaffold for developing new antimicrobial agents and anti-inflammatory drugs .
  2. Agricultural Chemistry: Potentially useful in synthesizing agrochemicals that target pests or diseases in crops.
  3. Material Science: Investigated for use in synthesizing polymers or other materials due to its unique structural properties.
Introduction to 2,5-Diethyl-3-thiazoline

Structural Significance in Heterocyclic Chemistry

The thiazoline heterocycle belongs to the azoline family, a class of five-membered rings containing both nitrogen and sulfur within a partially unsaturated framework (specifically, possessing one double bond). The core structure is derived from thiazole through reduction, resulting in a non-aromatic system that exhibits greater reactivity compared to its aromatic counterpart. 2,5-Diethyl-3-thiazoline features ethyl groups (–CH₂CH₃) at the 2- and 5-positions relative to the sulfur atom [10].

  • Electronic and Stereochemical Features: The nitrogen atom within the ring contributes basicity, while the sulfur atom can participate in coordination chemistry or oxidation reactions. The ethyl substituents significantly influence the molecule's overall lipophilicity and steric bulk. The 2-ethyl group is adjacent to both the sulfur and the imine nitrogen, potentially influencing the ring's electronic distribution and nucleophilicity at nitrogen. The 5-ethyl group is adjacent to the sulfur and the methine carbon. The presence of a chiral center at the 4-position (the carbon between the nitrogen and sulfur atoms) is a critical feature, leading to the existence of enantiomers [(R)- and (S)-forms] that can exhibit distinct sensory properties and biological interactions [1] [4].
  • Conformational Behavior: The thiazoline ring typically adopts an envelope conformation. The diethyl substituents influence this conformation and the molecule's overall shape, impacting its ability to fit into biological binding sites or interact with olfactory receptors [1]. This specific substitution pattern (2,5-diethyl) is empirically associated with desirable meaty, nutty flavor characteristics, making it a target molecule for flavor synthesis [2] [3].
  • Comparative Context: Within the broader class of thiazoline derivatives, which include compounds with methyl, phenyl, or functionalized alkyl substituents (e.g., 2-acetyl-2-thiazoline), the 2,5-diethyl variant represents a specific lipophilic member optimized for certain flavor attributes. Its structure lacks the highly reactive enolizable carbonyl found in 2-acetylthiazolines but retains sufficient polarity for interaction with biological macromolecules [1] [3].

Table 1: Key Structural Features of 2,5-Diethyl-3-thiazoline

FeatureDescriptionSignificance
Core Heterocycle4,5-Dihydrothiazole (2-Thiazoline)Provides the basic nitrogen-sulfur framework; non-aromatic, more reactive than thiazole.
Substituent at C2Ethyl group (-CH₂CH₃)Influences electronic density at adjacent nitrogen; contributes to lipophilicity and steric bulk.
Substituent at C5Ethyl group (-CH₂CH₃)Adjacent to sulfur; significantly impacts steric profile and lipophilicity.
Chirality CenterC4 (Carbon between N and S)Leads to (R) and (S) enantiomers potentially differing in sensory and biological activity.
Double BondBetween C3 and C4Defines the imine character (partial) at C3 and the unsaturation level of the ring.

Historical Context and Discovery

The identification of 2,5-diethyl-3-thiazoline stems from investigations into the volatile compounds responsible for the characteristic aromas of cooked foods, particularly meats. While the broader class of thiazolines and thiazoles had been known since the early 20th century (e.g., Willstätter's synthesis of simple thiazolines in 1909) [1] [4], the specific 2,5-diethyl derivative gained prominence later during the golden age of flavor chemistry in the mid-to-late 20th century.

Analytical advancements, notably Gas Chromatography-Mass Spectrometry (GC-MS), enabled the separation and identification of trace volatile components in complex food matrices. Researchers analyzing the volatiles of cooked beef, pork, chicken, and other protein-rich foods consistently detected alkyl-substituted thiazolines and thiazoles among the key flavor constituents [3]. 2,5-Diethyl-3-thiazoline was identified as one such component contributing to the savory, meaty, and sometimes nutty nuances of these aromas. Its sensory impact, often described as "meaty, musty, nutty" at low concentrations (e.g., 0.01% in propylene glycol), solidified its status as a flavor compound of interest [2].

Synthetic routes were subsequently developed to provide authentic material for sensory confirmation and commercial flavor applications. Early syntheses likely relied on classic thiazoline formation strategies, such as the cyclization of cysteine derivatives with carbonyl compounds or adaptations of the Hantzsch thiazole synthesis starting from α-haloketones and thioamides, followed by reduction if necessary [1]. The development of more efficient and stereoselective syntheses remains an active area of research within organic and flavor chemistry [1] [4] [7].

Natural Occurrence and Biosynthetic Pathways

2,5-Diethyl-3-thiazoline is not typically associated with fresh, uncooked foods but is a well-established product of the Maillard reaction and associated thermal degradation pathways occurring during the cooking or thermal processing of proteinaceous foods. Its natural occurrence is therefore anthropogenic in the context of food preparation [3].

  • Primary Sources: This compound has been identified in the volatile fractions of numerous cooked meats, including beef (roast, fried), pork, chicken (fried), and fish [3]. It is also found in other processed foods where Maillard chemistry and Strecker degradation occur, such as roasted nuts, potato products (chips), and certain cooked vegetables. Its presence contributes significantly to the overall "cooked," "roasted," "meaty," and "nutty" sensory notes characteristic of these foods [2] [3].
  • Biosynthetic Pathways (Thermally Driven): The formation of 2,5-diethyl-3-thiazoline in foods is abiotic and results from complex reaction sequences during heating:
  • Maillard Reaction & Strecker Degradation: Reducing sugars react with amino acids (Maillard reaction). Cysteine, with its thiol group, and α-dicarbonyl compounds (like diacetyl, methylglyoxal) generated from sugar degradation or lipid oxidation are particularly crucial precursors. Strecker degradation of amino acids, especially alanine or valine, produces aldehydes (acetaldehyde, isobutyraldehyde) and ammonia.
  • Key Intermediate Formation: Hydrogen sulfide (H₂S), released from cysteine degradation, and ammonia (NH₃), from Strecker degradation or free ammonium ions, react with α-dicarbonyl compounds (e.g., diacetyl CH₃COCOCH₃) or hydroxyketones. The ethyl groups in 2,5-diethyl-3-thiazoline specifically point towards acetaldehyde (from Strecker degradation of alanine or lipid oxidation) or butane-2,3-dione (diacetyl) as key carbonyl precursors supplying the ethyl substituents [3].
  • Cyclization: The critical step involves the reaction of an α-aminothiocarbonyl intermediate. This can form via the condensation of an aldehyde (like acetaldehyde, CH₃CHO), ammonia (NH₃), and hydrogen sulfide (H₂S) to yield an α-mercaptoaldehyde (HS-CH(CH₃)-CHO). This then reacts with another molecule of aldehyde or, more relevantly for the 2,5-diethyl pattern, with a dicarbonyl like diacetyl (CH₃COCOCH₃). The nucleophilic sulfur of the α-mercaptocarbonyl attacks the carbonyl carbon of the dicarbonyl, followed by dehydration and ring closure involving the nitrogen from ammonia. Alternative routes involve cysteamine derivatives reacting with carbonyls [1] [3]. The specific combination of precursors (e.g., acetaldehyde + diacetyl + H₂S + NH₃) dictates the formation of the 2,5-diethyl substitution pattern.
  • Quantification and Impact: While present at low concentrations (often in the parts-per-billion range), 2,5-diethyl-3-thiazoline possesses a low odor threshold, making it a potent impact compound contributing significantly to the overall flavor profile of cooked meats and related products. Its concentration tends to increase with higher cooking temperatures and times [3].

Table 2: Natural Occurrence and Formation of 2,5-Diethyl-3-thiazoline

AspectDetails
Primary Natural SourceThermally processed foods (Cooked meats - beef, pork, chicken; roasted nuts; potato chips)
Formation ProcessNon-enzymatic thermal reactions (Maillard reaction, Strecker degradation, lipid oxidation interactions)
Key Chemical PrecursorsCysteine (source of H₂S), Alanine/Valine/Lipids (source of acetaldehyde/isobutyraldehye), Diacetyl/Methylglyoxal (α-dicarbonyls), Ammonia (NH₃)
Sensory DescriptorMeaty, musty, nutty (at 0.01% in PG)
Role in FlavorPotent impact compound contributing to savory, roasted, cooked notes

Properties

CAS Number

108284-83-9

Product Name

2,5-Diethyl-3-thiazoline

IUPAC Name

2,5-diethyl-2,5-dihydro-1,3-thiazole

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

InChI

InChI=1S/C7H13NS/c1-3-6-5-8-7(4-2)9-6/h5-7H,3-4H2,1-2H3

InChI Key

RSABWSHGINRJDU-UHFFFAOYSA-N

SMILES

CCC1C=NC(S1)CC

Synonyms

2,5-Diethyl-3-thiazoline

Canonical SMILES

CCC1C=NC(S1)CC

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